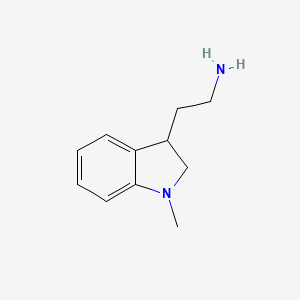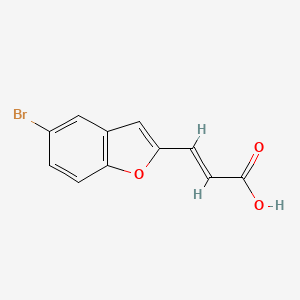
2-(2,3-Dimethylanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethyl-phenylamino)-acetic acid hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide typically involves the reaction of (2,3-Dimethyl-phenylamino)-acetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2,3-Dimethyl-phenylamino)-acetic acid+Hydrazine hydrate→(2,3-Dimethyl-phenylamino)-acetic acid hydrazide+Water
Industrial Production Methods
In an industrial setting, the production of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethyl-phenylamino)-acetic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding azide.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Formation of azides.
Reduction: Formation of amines.
Substitution: Formation of various substituted hydrazides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2,3-Dimethyl-phenylamino)-acetic acid hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dimethyl-phenylamino)-acetic acid: The parent compound from which the hydrazide is derived.
Phenylhydrazine: A related hydrazine derivative with similar chemical properties.
Acetohydrazide: Another hydrazide compound with a simpler structure.
Uniqueness
(2,3-Dimethyl-phenylamino)-acetic acid hydrazide is unique due to the presence of both the dimethyl-phenyl group and the hydrazide functional group. This combination imparts specific chemical and biological properties that are not observed in simpler hydrazides or related compounds. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Propiedades
Número CAS |
2370-46-9 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
2-(2,3-dimethylanilino)acetohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-7-4-3-5-9(8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) |
Clave InChI |
KMERSGBLYOPGRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NCC(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)


![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)

![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)



![2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B12118896.png)
